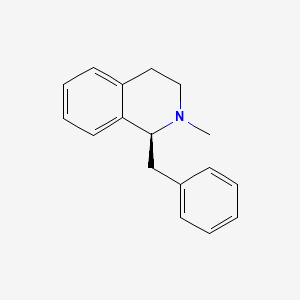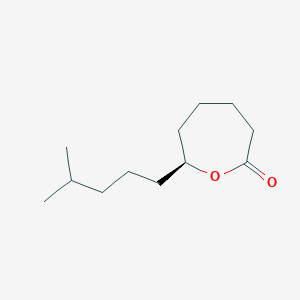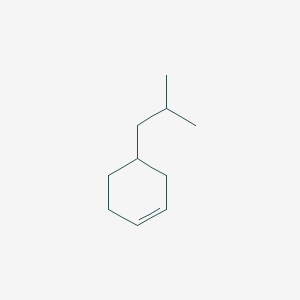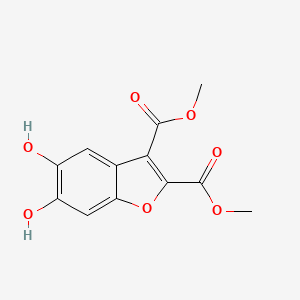
(S)-1-benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline is a 1-benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline. It is an enantiomer of a (R)-1-benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline.
Applications De Recherche Scientifique
Parkinson's Disease Research
(S)-1-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline has been extensively studied in the context of Parkinson's disease. This compound has been detected as a novel endogenous amine in mouse brain and parkinsonian cerebrospinal fluid (CSF). It's found in significantly higher levels in the CSF of Parkinsonian patients compared to controls with other neurological diseases. Repeated administration of this compound in mice induced behavioral abnormalities related to Parkinson's disease, suggesting a potential link to idiopathic Parkinson's disease (Kotake et al., 1995). Furthermore, other studies have explored its neuroprotective effects, particularly in the presence of various neurotoxins, indicating its potential as a lead compound for developing new treatments for Parkinson's disease (Kotake et al., 2005).
Anti-Cancer Properties
The tetrahydroisoquinoline moiety, which includes this compound, is often found in molecules with significant biological activity, including antitumor properties. Derivatives of this compound have shown promising results in in vitro studies against various cancer cell lines. This points towards its potential utility in developing novel and safer anticancer drugs (Redda et al., 2010).
Neurotoxicity and Neuroprotection
These compounds have dual roles, with some derivatives displaying neurotoxic actions while others, like 1-methyl-1,2,3,4-tetrahydroisoquinoline, exhibit neuroprotective and neurorestorative actions. This duality is critical in understanding the role of these compounds in neurological diseases and developing potential therapeutic applications (Peana et al., 2019).
Synthesis and Pharmacological Characterization
The compound has been a subject of various synthetic studies, exploring its pharmacological properties. These studies have been instrumental in understanding its interaction with different biological systems and receptors, providing a pathway for the development of drugs with selective beta-adrenergic properties (Charifson et al., 1989).
Propriétés
Formule moléculaire |
C17H19N |
|---|---|
Poids moléculaire |
237.34 g/mol |
Nom IUPAC |
(1S)-1-benzyl-2-methyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C17H19N/c1-18-12-11-15-9-5-6-10-16(15)17(18)13-14-7-3-2-4-8-14/h2-10,17H,11-13H2,1H3/t17-/m0/s1 |
Clé InChI |
VKRKVLLLTIHDEF-KRWDZBQOSA-N |
SMILES isomérique |
CN1CCC2=CC=CC=C2[C@@H]1CC3=CC=CC=C3 |
SMILES canonique |
CN1CCC2=CC=CC=C2C1CC3=CC=CC=C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![analogue 24 [PMID: 11551758]](/img/structure/B1250598.png)
![(E)-2-[(4-tert-butylphenyl)methylsulfanyl]-3-[4-[2-[1-(4-chlorophenyl)-5-methylpyrazol-4-yl]ethoxy]phenyl]prop-2-enoic acid](/img/structure/B1250599.png)






![(2S,3R,4R,5S)-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]-2-[(E)-2-methyl-3-[5-(5-nitrofuran-2-yl)-1,3-oxazol-2-yl]prop-2-enyl]oxane-3,4-diol](/img/structure/B1250615.png)


